
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H23F3N6O and its molecular weight is 444.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been primarily studied concerning its interaction with adenosine receptors and other potential targets. Below are key findings from various studies:
Adenosine Receptor Binding Affinity
The compound exhibits notable binding affinity to adenosine receptors:
- Adenosine A2A receptor (Human) : Ki = 2.10 nM, indicating high potency in inhibiting this receptor .
- Adenosine A1 receptor (Human) : Ki = 210 nM .
- Adenosine A2A receptor (Rat) : Ki = 43 nM .
These values suggest that the compound has a strong affinity for the A2A receptor, which is implicated in various neurological processes.
Inhibition of Potassium Channels
In addition to adenosine receptors, the compound has been evaluated for its effects on potassium voltage-gated channels:
- hERG Channel : IC50 = 650 nM .
This inhibition indicates potential cardiotoxicity risks associated with its use.
The biological activity of this compound appears to be mediated through multiple mechanisms:
- Receptor Modulation : By binding to adenosine receptors, it may modulate neurotransmitter release, affecting conditions like anxiety and depression.
- Ion Channel Inhibition : The inhibition of hERG channels can influence cardiac repolarization processes, which is critical in drug development.
Case Studies and Research Findings
Several studies have highlighted the pharmacological properties of related compounds and their implications:
Study on ELOVL6 Inhibition
In related research involving compounds with similar structural features, one study demonstrated that a derivative inhibited ELOVL6 effectively, showing selectivity over other family members. This suggests that modifications in the pyrazole or pyrimidine moieties could enhance selectivity and efficacy against specific targets .
Anti-Tubercular Activity
Another study focused on designing compounds for anti-tubercular activity. While not directly related to the compound , it illustrates the potential for similar structures to exhibit significant biological effects against pathogens like Mycobacterium tuberculosis .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected compounds with structural similarities:
Compound Name | Target | Binding Affinity (Ki/IC50) | Notes |
---|---|---|---|
Compound A | A2A | 2.10 nM | High potency |
Compound B | A1 | 210 nM | Moderate potency |
Compound C | hERG | 650 nM | Potential cardiotoxicity |
Compound D | ELOVL6 | IC50 < 100 nM | Selective inhibitor |
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of this compound is C22H25F3N6O, with a molecular weight of approximately 408.5 g/mol. Its structure features a fused pyrazole and pyrimidine ring system, which is known for contributing to the compound's bioactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for drug design.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound has shown efficacy in inhibiting various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : Compounds with similar structures have been reported to inhibit kinases involved in cancer progression, such as p21-activated kinase 4 (PAK4) .
- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, thereby preventing proliferation .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various biological pathways:
- Protein Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of several protein kinases, which play a key role in cellular signaling and cancer development .
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infections .
Synthesis and Derivatization
The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-3-carboxamide involves several synthetic routes that enhance its biological activity:
- Formation of Pyrazole and Pyrimidine Rings : The initial step typically involves the reaction of appropriate aminopyrazoles with various electrophiles to construct the fused ring system .
- Functionalization : Post-synthetic modifications allow for the introduction of different substituents that can enhance pharmacological profiles or alter solubility characteristics .
Case Study 1: Anticancer Efficacy
A study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that compounds similar to the target compound exhibited significant antiproliferative activity against human cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell growth regulation .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzymatic inhibition properties of pyrazolo[1,5-a]pyrimidines against various targets. The results indicated that these compounds could effectively inhibit certain kinases linked to oncogenic pathways, highlighting their potential as therapeutic agents in oncology .
Propiedades
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N6O/c1-14-9-15(2)31(29-14)20-11-19(26-13-27-20)30-8-4-5-16(12-30)21(32)28-18-7-3-6-17(10-18)22(23,24)25/h3,6-7,9-11,13,16H,4-5,8,12H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXJWFYWINBERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.